L-Serylglycyl-L-lysyl-L-histidyl-L-lysine
Description
Properties
CAS No. |
647375-84-6 |
|---|---|
Molecular Formula |
C23H41N9O7 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H41N9O7/c24-7-3-1-5-16(30-19(34)11-28-20(35)15(26)12-33)21(36)32-18(9-14-10-27-13-29-14)22(37)31-17(23(38)39)6-2-4-8-25/h10,13,15-18,33H,1-9,11-12,24-26H2,(H,27,29)(H,28,35)(H,30,34)(H,31,37)(H,32,36)(H,38,39)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
HOCWFENPOWVPGY-XSLAGTTESA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most widely used method for synthesizing peptides like L-Serylglycyl-L-lysyl-L-histidyl-L-lysine. The process involves several key steps:
Coupling : Protected amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Dicyclohexylcarbodiimide) and then sequentially added to a resin-bound peptide chain.
Deprotection : After each coupling step, protective groups on the amino acids are removed using trifluoroacetic acid (TFA), allowing the next amino acid to be added.
Cleavage and Purification : Once the desired peptide chain is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the required purity level.
Industrial Production Techniques
In industrial settings, SPPS is often automated to increase efficiency and scale. Key aspects include:
Automated Synthesizers : These machines facilitate rapid synthesis by automating the coupling and deprotection steps.
Large-Scale Purification : Techniques such as preparative HPLC are employed to ensure high purity of the final product.
Reaction Types
This compound can undergo various chemical reactions that affect its properties:
Oxidation : The histidine residue can be oxidized under specific conditions, leading to oxo-histidine derivatives.
Reduction : Reducing agents like dithiothreitol (DTT) can cleave disulfide bonds if present.
Substitution : Amino acid residues can be substituted with analogs to create derivatives with altered properties.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide or other oxidants | Varies based on substrate |
| Reduction | DTT or TCEP | Mild conditions |
| Substitution | Amino acid derivatives | Protecting groups required |
This compound has been studied for various applications:
Biological Research : Investigated for roles in cellular signaling pathways and protein interactions.
Therapeutic Potential : Explored for immunosuppressive effects and anxiety reduction.
Industrial Uses : Incorporated into cosmetic formulations due to its skin-healing properties.
The preparation of this compound primarily utilizes solid-phase peptide synthesis, complemented by various chemical modifications to enhance its functionality. Continued research into its synthesis and applications holds promise for advancements in both scientific understanding and practical uses in medicine and industry.
Chemical Reactions Analysis
Types of Reactions
L-Serylglycyl-L-lysyl-L-histidyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.
Reduction: The peptide can be reduced using agents like DTT (dithiothreitol) to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Serylglycyl-L-lysyl-L-histidyl-L-lysine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including immunosuppression and anxiety reduction.
Industry: Utilized in cosmetic formulations for its skin-healing and anti-aging properties.
Mechanism of Action
The mechanism of action of L-Serylglycyl-L-lysyl-L-histidyl-L-lysine involves its interaction with specific molecular targets and pathways. It can bind to receptors on the cell surface, initiating signaling cascades that lead to various biological effects. For example, its immunosuppressive action may involve the inhibition of pro-inflammatory cytokines, while its anxiolytic effect could be mediated through modulation of neurotransmitter systems.
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares key features of L-Serylglycyl-L-lysyl-L-histidyl-L-lysine analogues:
Functional Specificity and Mechanisms
- Chemoattraction: Attracts mast cells in vitro and in vivo, with maximal activity at 10⁻⁷–10⁻⁹ M concentrations. Its protease sensitivity (destroyed by Streptomyces griseus protease) underscores structural specificity . Structural Requirements: Substituting any residue (e.g., replacing glycine with valine) abolishes activity, as seen in inactive analogues like valylglycylserylglutamic acid .
N-Formylmethionylleucylphenylalanine (fMLP) :
Trilysine (Lys-Lys-Lys) :
Molecular Weight and Bioactivity Trends
- Low-Molecular-Weight Peptides (300–500 g/mol): GHL (336 g/mol) and fMLP (438 g/mol) exhibit potent bioactivity at nanomolar concentrations, likely due to efficient membrane permeability and receptor binding . Larger peptides (>1000 g/mol, e.g., and compounds) may have specialized roles in protein-protein interactions or structural stabilization but require further functional characterization .
Research Findings and Clinical Implications
GHL Analogues in Therapeutic Development
Limitations of Current Evidence
- No direct studies on this compound were identified in the provided evidence. Functional predictions are extrapolated from shorter peptides (e.g., GHL) and lysine/histidine-rich sequences.
- Longer peptides (e.g., ’s 1031 g/mol compound) lack mechanistic data, emphasizing the need for targeted research on tetrapeptide systems.
Biological Activity
L-Serylglycyl-L-lysyl-L-histidyl-L-lysine is a synthetic peptide that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a tetrapeptide composed of four amino acids: serine, glycine, lysine, and histidine. Its structure is significant as it may influence its biological functions, particularly in antioxidant activity, neuroprotection, and cellular signaling.
Biological Activities
1. Antioxidant Properties
Research indicates that similar peptides, such as glycyl-L-histidyl-L-lysine (GHK), exhibit strong antioxidant properties. GHK has been shown to reduce reactive oxygen species (ROS) levels and protect cells from oxidative stress. Studies demonstrated that GHK can diminish hydroxyl and peroxyl radicals effectively, suggesting that this compound may share similar antioxidant capabilities .
2. Neuroprotective Effects
The peptide's ability to bind metal ions like copper and zinc has been investigated in relation to neurodegenerative diseases. Excessive metal ions can lead to cell death through mechanisms such as cuproptosis, where copper accelerates protein aggregation. Research has shown that GHK can prevent copper-induced cell death by reducing its redox activity and inhibiting protein aggregation . This suggests that this compound might also confer neuroprotective benefits.
3. Wound Healing and Tissue Regeneration
Similar peptides have demonstrated significant effects on wound healing and tissue regeneration. GHK has been reported to enhance collagen synthesis and promote angiogenesis, which are critical processes in wound healing . The structural similarities of this compound imply it could possess analogous regenerative properties.
Case Studies
Case Study 1: Antioxidant Activity in Cell Models
In a controlled study using Caco-2 cells, GHK was shown to significantly reduce ROS levels induced by tert-butyl hydroperoxide at concentrations as low as 10 µM. The study utilized flow cytometry and electron spin resonance techniques to quantify oxidative stress markers .
Case Study 2: Neuroprotection Against Metal Ion Toxicity
A recent investigation into the effects of GHK on metal-induced cytotoxicity revealed that it could effectively bind copper ions, thereby mitigating their harmful effects on neuronal cells. This study highlights the potential for this compound in treating conditions characterized by metal ion toxicity .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
